molecular formula C9H13NO2 B595772 3-(3-Aminophenoxy)propan-1-ol CAS No. 121486-70-2

3-(3-Aminophenoxy)propan-1-ol

Cat. No. B595772
CAS RN: 121486-70-2
M. Wt: 167.208
InChI Key: PGBALZDZNIEWFO-UHFFFAOYSA-N
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Description

“3-(3-Aminophenoxy)propan-1-ol” is a chemical compound . It is a derivative of propanolamines . The molecular formula of this compound is C9H13NO2 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a three-carbon chain (propanol) with an aminophenoxy group attached to the third carbon . The molecular weight of this compound is 167.21 g/mol .

Scientific Research Applications

  • Cardioselectivity of Beta-Adrenoceptor Blocking Agents : A study by Rzeszotarski et al. (1979) focused on synthesizing a series of compounds, including variants of 3-(3-Aminophenoxy)propan-1-ol, to understand their affinity to beta-1 and beta-2 adrenoceptors. The findings indicated substantial cardioselectivity in some derivatives, highlighting their potential use in cardiovascular drugs (Rzeszotarski, Gibson, Eckelman, & Reba, 1979).

  • Toxicity and Cytotoxicity of Fluorescent Markers : Pelizaro et al. (2019) evaluated the toxic effects of compounds including 1-(4-(3-aminophenyl)-1H-1,2,3-triazole-1-yl)-3-(3-pentadecylphenoxy)propan-2-ol. The study found these compounds to exhibit low acute toxicity in various biological models, suggesting their potential as safe fluorescent markers for biodiesel quality monitoring (Pelizaro et al., 2019).

  • Antimicrobial Properties of Aminomethoxy Derivatives : Jafarov et al. (2019) explored the synthesis of aminomethoxy derivatives of 1-phenoxy-3-(propylsulfanyl)propane, including compounds structurally similar to this compound. These compounds demonstrated efficient antimicrobial properties, suggesting their use in medical and industrial applications (Jafarov, Mammadbayli, Kochetkov, Astanova, & Maharramova, 2019).

  • Inhibitive Performance on Carbon Steel Corrosion : A study by Gao, Liang, and Wang (2007) investigated tertiary amines in the series of 1,3-di-amino-propan-2-ol for their inhibitive performance on carbon steel corrosion. The findings suggested potential applications in protecting metal surfaces against corrosion (Gao, Liang, & Wang, 2007).

  • Pharmacological Activity of 3-Tertiary Amino-1-Aryloxy- or Aryl-Propanes : A research by Gupta et al. (1978) discussed the synthesis and pharmacological activity of some 3-tertiary amino-1-aryloxy- or aryl-propanes, which are structurally related to this compound. These compounds showed significant CNS activity and hypotensive activity, indicating their potential in neuropharmacology and cardiovascular treatments (Gupta, Mukerji, Chatterjee, Rastogi, Anand, Dubé, Sur, Mukerji, & Srimal, 1978).

Safety and Hazards

The safety data sheet for “3-(3-Aminophenoxy)propan-1-ol” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It also recommends using personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

3-(3-aminophenoxy)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c10-8-3-1-4-9(7-8)12-6-2-5-11/h1,3-4,7,11H,2,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBALZDZNIEWFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60655676
Record name 3-(3-Aminophenoxy)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

121486-70-2
Record name 3-(3-Aminophenoxy)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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